Cas no 1932151-21-7 (3-{trans-2-hydroxycyclohexyl(methyl)amino}propanenitrile)
3-{trans-2-hydroxycyclohexyl(methyl)amino}propanenitrile Chemical and Physical Properties
Names and Identifiers
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- 3-{trans-2-hydroxycyclohexyl(methyl)amino}propanenitrile
- Propanenitrile, 3-[[(1S,2S)-2-hydroxycyclohexyl]methylamino]-
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- Inchi: 1S/C10H18N2O/c1-12(8-4-7-11)9-5-2-3-6-10(9)13/h9-10,13H,2-6,8H2,1H3/t9-,10-/m0/s1
- InChI Key: RVDLEYFYVJGPID-UWVGGRQHSA-N
- SMILES: C(#N)CCN([C@H]1CCCC[C@@H]1O)C
Experimental Properties
- Density: 1.04±0.1 g/cm3(Predicted)
- Boiling Point: 354.0±32.0 °C(Predicted)
- pka: 14.88±0.40(Predicted)
3-{trans-2-hydroxycyclohexyl(methyl)amino}propanenitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F6545-4398-0.25g |
3-{[trans-2-hydroxycyclohexyl](methyl)amino}propanenitrile |
1932151-21-7 | 95%+ | 0.25g |
$180.0 | 2023-09-06 | |
| Life Chemicals | F6545-4398-0.5g |
3-{[trans-2-hydroxycyclohexyl](methyl)amino}propanenitrile |
1932151-21-7 | 95%+ | 0.5g |
$190.0 | 2023-09-06 | |
| Life Chemicals | F6545-4398-1g |
3-{[trans-2-hydroxycyclohexyl](methyl)amino}propanenitrile |
1932151-21-7 | 95%+ | 1g |
$201.0 | 2023-09-06 | |
| Life Chemicals | F6545-4398-2.5g |
3-{[trans-2-hydroxycyclohexyl](methyl)amino}propanenitrile |
1932151-21-7 | 95%+ | 2.5g |
$438.0 | 2023-09-06 | |
| Life Chemicals | F6545-4398-5g |
3-{[trans-2-hydroxycyclohexyl](methyl)amino}propanenitrile |
1932151-21-7 | 95%+ | 5g |
$664.0 | 2023-09-06 | |
| Life Chemicals | F6545-4398-10g |
3-{[trans-2-hydroxycyclohexyl](methyl)amino}propanenitrile |
1932151-21-7 | 95%+ | 10g |
$935.0 | 2023-09-06 |
3-{trans-2-hydroxycyclohexyl(methyl)amino}propanenitrile Related Literature
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Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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Eunju Nam,Jiyeon Han,Sunhee Choi,Mi Hee Lim Chem. Commun., 2021,57, 7637-7640
Additional information on 3-{trans-2-hydroxycyclohexyl(methyl)amino}propanenitrile
Professional Introduction to Compound with CAS No. 1932151-21-7 and Product Name: 3-{trans-2-hydroxycyclohexyl(methyl)amino}propanenitrile
The compound with the CAS number 1932151-21-7 and the product name 3-{trans-2-hydroxycyclohexyl(methyl)amino}propanenitrile represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its unique structural framework, has garnered attention due to its potential applications in drug development and molecular research. The presence of a trans-2-hydroxycyclohexyl moiety and a methylamino substituent on a propanenitrile backbone suggests a multifaceted chemical profile that could be leveraged for various biochemical interactions.
Recent studies have highlighted the importance of nitrile-containing compounds in medicinal chemistry. Nitriles, such as those found in this molecule, often serve as key functional groups that can participate in hydrogen bonding, metal coordination, and other critical interactions with biological targets. The 3-{trans-2-hydroxycyclohexyl(methyl)amino}propanenitrile structure combines these features with a sterically hindered cyclohexyl group, which can influence the compound's solubility, bioavailability, and metabolic stability. This balance of structural complexity and functional diversity makes it an intriguing candidate for further exploration.
In the context of modern drug discovery, the development of novel scaffolds is essential for overcoming resistance mechanisms and improving therapeutic efficacy. The trans-2-hydroxycyclohexyl moiety in this compound introduces a rigid, three-dimensional structure that could enhance binding affinity to specific protein targets. Additionally, the methylamino group provides a polar interaction surface, potentially facilitating both hydrophilic and hydrophobic interactions within biological systems. These characteristics are particularly relevant in the design of small-molecule inhibitors targeting enzymes involved in metabolic pathways or signal transduction.
Advances in computational chemistry have enabled researchers to predict the biological activity of compounds like 3-{trans-2-hydroxycyclohexyl(methyl)amino}propanenitrile with greater accuracy. Molecular docking studies have shown that this compound can interact with various enzymes and receptors, suggesting its potential utility in treating conditions such as inflammation, neurodegenerative diseases, and cancer. The nitrile group has been identified as a key pharmacophore in several FDA-approved drugs, further supporting the hypothesis that this compound may exhibit therapeutic benefits.
The synthesis of 3-{trans-2-hydroxycyclohexyl(methyl)amino}propanenitrile presents an interesting challenge due to its complex stereochemistry. Traditional synthetic routes involve multi-step processes that require precise control over reaction conditions to achieve high yields and enantiomeric purity. Recent innovations in catalytic methods have provided new avenues for constructing the desired framework efficiently. For instance, asymmetric hydrogenation techniques have been employed to introduce the trans-2-hydroxycyclohexyl group with high selectivity, while transition-metal-catalyzed cross-coupling reactions have facilitated the attachment of the methylamino moiety.
The pharmacokinetic properties of this compound are also of considerable interest. The presence of both polar and non-polar regions suggests that it may exhibit good oral bioavailability while avoiding rapid metabolism by cytochrome P450 enzymes. Preliminary pharmacokinetic studies indicate that after administration, the compound is rapidly absorbed and distributed throughout the body, with a moderate half-life that allows for sustained therapeutic levels. These findings are consistent with other nitrile-containing drugs known for their prolonged action profiles.
Future research directions include exploring derivatives of 3-{trans-2-hydroxycyclohexyl(methyl)amino}propanenitrile to optimize its pharmacological properties further. By modifying substituents on the nitrile or amine groups, researchers can fine-tune interactions with biological targets while maintaining overall structural integrity. Additionally, exploring prodrugs based on this scaffold could enhance delivery systems for targeted therapies.
The broader implications of this compound extend beyond individual drug development. Its unique structural features make it a valuable tool for studying enzyme mechanisms and protein-ligand interactions at a molecular level. Such studies are crucial for understanding disease pathogenesis and identifying new therapeutic targets. Moreover, the methodologies developed for synthesizing and characterizing this compound could be applied to other complex molecules in drug discovery pipelines.
In conclusion,3-{trans-2-hydroxycyclohexyl(methyl)amino}propanenitrile (CAS No. 1932151-21-7) represents a promising candidate for further pharmaceutical research due to its innovative structure and potential biological activity. The combination of stereochemically distinct moieties—such as the trans-2-hydroxycyclohexyl group and the methylamino substituent—along with the presence of a nitrile functional group positions this compound as a versatile building block for drug design. As computational tools and synthetic methodologies continue to evolve, compounds like this one will play an increasingly important role in advancing therapeutic strategies across multiple medical disciplines.
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